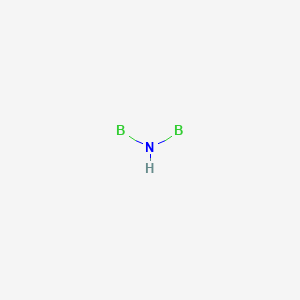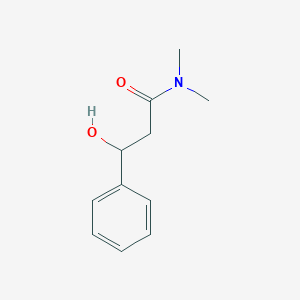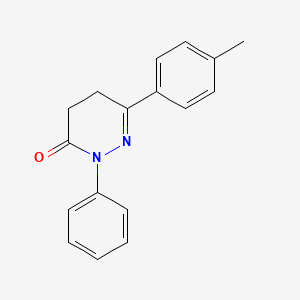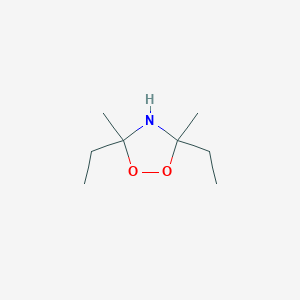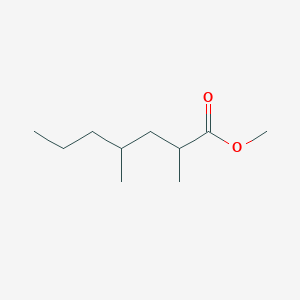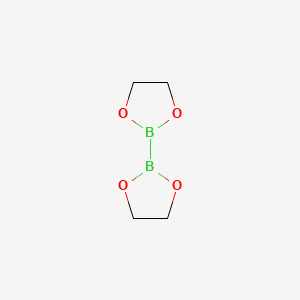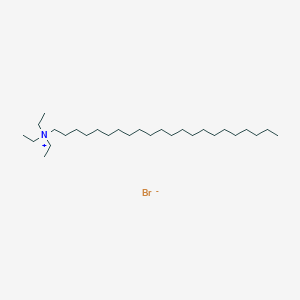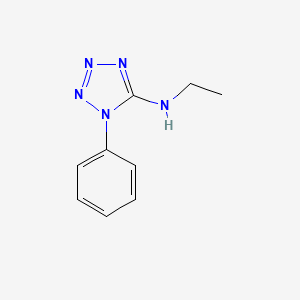![molecular formula C9H10O2 B14709070 Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid CAS No. 23085-05-4](/img/structure/B14709070.png)
Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a bicyclo[3.2.1]octane framework with a diene system and a carboxylic acid group, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the opening of a cyclopropane ring . This method provides a straightforward route to the bicyclo[3.2.1]octane framework.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system to a saturated bicyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated bicyclic compounds.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: Used in the production of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid involves its interaction with molecular targets through its diene system and carboxylic acid group. The diene system can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Bicyclo[3.2.1]octa-2,6-diene: Similar bicyclic structure but lacks the carboxylic acid group.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic framework, leading to different reactivity and applications.
Bicyclo[3.2.1]octane: Saturated version of the bicyclic structure without the diene system.
Uniqueness: Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid is unique due to the presence of both a diene system and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
23085-05-4 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-4-2-6-1-3-7(8)5-6/h1-4,6-8H,5H2,(H,10,11) |
Clave InChI |
FUQXBIVRQRQWJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



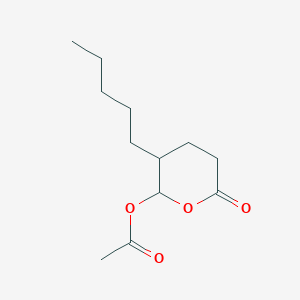


![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
